Tucidinostat-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

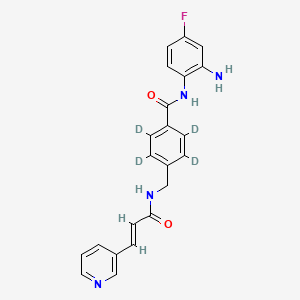

C22H19FN4O2 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

N-(2-amino-4-fluorophenyl)-2,3,5,6-tetradeuterio-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide |

InChI |

InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+/i3D,4D,6D,7D |

InChI Key |

SZMJVTADHFNAIS-NFKQYAPMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CNC(=O)/C=C/C2=CN=CC=C2)[2H])[2H])C(=O)NC3=C(C=C(C=C3)F)N)[2H] |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Tucidinostat-d4 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Tucidinostat-d4 as an internal standard in the quantitative bioanalysis of Tucidinostat. This document outlines the foundational principles of using deuterated internal standards, the specific molecular action of Tucidinostat, and a representative bioanalytical workflow for its accurate quantification in biological matrices.

Introduction: The Imperative for Precision in Bioanalysis

In drug development and clinical research, the accurate quantification of therapeutic agents in biological samples is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The reliability of LC-MS/MS data, however, is critically dependent on the use of an appropriate internal standard (IS) to correct for variability throughout the analytical process.

A stable isotope-labeled (SIL) internal standard, particularly a deuterated analogue like this compound, is considered the most suitable choice.[1][2] These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate normalization.[3][4]

Tucidinostat: Mechanism of Action as an HDAC Inhibitor

Tucidinostat (also known as Chidamide) is an orally bioavailable benzamide-type histone deacetylase (HDAC) inhibitor.[5][6] Its primary mechanism of action involves the selective inhibition of HDAC isoenzymes, specifically HDAC1, HDAC2, HDAC3, and HDAC10, at low nanomolar concentrations.[7]

HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription.[8] By inhibiting these enzymes, Tucidinostat increases the acetylation of histones, which results in a more relaxed chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes. The downstream effects of Tucidinostat's HDAC inhibition include cell cycle arrest, induction of apoptosis (programmed cell death), and suppression of tumor cell proliferation.[5][6] It has also been shown to inhibit kinases in key signaling pathways like PI3K/Akt and MAPK/Ras.[6][8]

This compound as an Internal Standard: The Core Mechanism

This compound is the deuterated form of Tucidinostat, where four hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification increases the molecular weight by four Daltons but does not significantly alter the compound's chemical structure or polarity.

The core principle behind using this compound as an internal standard lies in its ability to mimic the behavior of Tucidinostat during bioanalysis.[9] It is added at a known, constant concentration to all samples (including calibration standards and quality controls) at the earliest stage of sample preparation.[1]

Key advantages include:

-

Co-elution: Tucidinostat and this compound have virtually identical chromatographic properties and will elute from the LC column at the same retention time. This ensures that both compounds experience the same matrix effects and ionization conditions at the same moment.[4]

-

Similar Extraction Recovery: During sample preparation steps like protein precipitation or liquid-liquid extraction, any loss of the analyte (Tucidinostat) will be mirrored by a proportional loss of the internal standard (this compound).

-

Correction for Ion Suppression/Enhancement: Matrix components from biological samples (e.g., plasma, blood) can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the analyte signal. Since this compound co-elutes and has the same ionization efficiency, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[9]

-

Distinct Mass-to-Charge Ratio (m/z): Despite their similarities, the mass spectrometer can easily distinguish between Tucidinostat and this compound due to their different molecular weights. This allows for simultaneous but separate detection and quantification.

The final concentration of Tucidinostat is determined by the ratio of its peak area to the peak area of this compound, plotted against a calibration curve prepared in the same biological matrix.

Experimental Protocol: A Representative LC-MS/MS Method

The following protocol is a representative example for the quantification of Tucidinostat in human plasma, based on common methodologies for similar small molecule drugs and HDAC inhibitors.

Sample Preparation: Protein Precipitation

-

Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of human plasma sample, calibration standard, or quality control sample.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.

-

Vortexing: Briefly vortex-mix each tube for approximately 10 seconds.

-

Precipitation: Add 400 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortexing and Centrifugation: Vortex-mix vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Parameters

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of Tucidinostat and this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate |

| Expected Retention Time | ~2.5 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Illustrative MRM Transitions and Compound Parameters

Note: The exact m/z values for product ions depend on fragmentation patterns determined during method development. The values below are scientifically plausible examples.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Tucidinostat | 391.2 | 120.1 | 80 | 35 |

| This compound | 395.2 | 120.1 | 80 | 35 |

Conclusion

This compound serves as the ideal internal standard for the bioanalytical quantification of Tucidinostat. Its mechanism of action as an internal standard is rooted in its structural and chemical similarity to the parent drug, which allows it to track and correct for variability throughout the entire analytical workflow. By co-eluting and exhibiting identical behavior during sample preparation and ionization, this compound enables the highly accurate, precise, and robust quantification required to support rigorous preclinical and clinical drug development programs. The use of this stable isotope-labeled standard is a critical component in generating reliable pharmacokinetic data for this important HDAC inhibitor.

References

- 1. LC-ESI-MS/MS determination of defactinib, a novel FAK inhibitor in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunocapture LC–MS Methods for Pharmacokinetics of Large Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. forensicrti.org [forensicrti.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Tucidinostat-d4 in Advanced Biomedical Research: A Technical Guide

For Immediate Release

SHANGHAI, China – November 13, 2025 – In the landscape of oncological and epigenetic research, the precision of analytical methodologies is paramount. For scientists and drug development professionals, the use of isotopically labeled internal standards is a cornerstone of robust and reliable quantitative analysis. This guide provides an in-depth look at the purpose and application of Tucidinostat-d4, a deuterated analog of the histone deacetylase (HDAC) inhibitor Tucidinostat, in a research setting.

Core Application: An Internal Standard for Quantitative Bioanalysis

This compound serves a critical function as an internal standard in bioanalytical methods, particularly for pharmacokinetic and drug metabolism studies. Its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique used to quantify the levels of Tucidinostat in biological matrices such as plasma and serum.

The rationale for using a deuterated internal standard like this compound is to ensure the accuracy and precision of the analytical results. During sample preparation and analysis, variations can occur due to matrix effects, ion suppression or enhancement in the mass spectrometer, and inconsistencies in extraction recovery or injection volume. Because this compound is chemically identical to Tucidinostat but has a slightly higher molecular weight due to the replacement of four hydrogen atoms with deuterium, it co-elutes with the unlabeled drug during chromatography and experiences similar ionization effects in the mass spectrometer. By adding a known amount of this compound to each sample, researchers can normalize the response of the analyte (Tucidinostat) to that of the internal standard, thereby correcting for any analytical variability.

Quantitative Data for Mass Spectrometry

The accurate quantification of Tucidinostat using LC-MS/MS relies on the specific detection of the analyte and its deuterated internal standard. This is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is detected.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tucidinostat | 391.3 | 265.2 |

| This compound | 395.3 | 269.2 |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Experimental Protocol: Quantification of Tucidinostat in Human Plasma

The following is a representative protocol for the determination of Tucidinostat in human plasma using this compound as an internal standard, based on established methodologies for similar compounds.

1. Sample Preparation:

- To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).

- Vortex briefly to mix.

- Add 300 µL of acetonitrile to precipitate proteins.

- Vortex for 2 minutes.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.

- Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

- Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.

Mechanism of Action and Signaling Pathways

Tucidinostat is a potent inhibitor of histone deacetylases (HDACs), specifically targeting class I (HDAC1, 2, 3) and class IIb (HDAC10) enzymes. By inhibiting these enzymes, Tucidinostat leads to an accumulation of acetylated histones, which alters chromatin structure and modulates gene expression. This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Furthermore, research has indicated that Tucidinostat's anticancer effects are also mediated through the inhibition of key oncogenic signaling pathways.

Experimental Workflow

The use of this compound is an integral part of the workflow for pharmacokinetic analysis of Tucidinostat.

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Tucidinostat-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tucidinostat, a potent histone deacetylase (HDAC) inhibitor, and a detailed methodology for its isotopic labeling to produce Tucidinostat-d4. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Introduction to Tucidinostat

Tucidinostat, also known as Chidamide, is an orally bioavailable benzamide-type histone deacetylase (HDAC) inhibitor. It selectively targets class I HDACs (HDAC1, HDAC2, HDAC3) and class IIb HDAC10.[1][2] By inhibiting these enzymes, Tucidinostat leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and the transcriptional activation of various genes. This mechanism underlies its potent anti-neoplastic activity.[3][4] Furthermore, Tucidinostat has been shown to inhibit kinases in the PI3K/Akt and MAPK/Ras signaling pathways, contributing to cell cycle arrest and apoptosis in tumor cells.[3][4] It is approved in China for the treatment of relapsed or refractory peripheral T-cell lymphoma.[5]

Isotopically labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry.

Synthesis of Tucidinostat

An optimized synthetic route for Tucidinostat has been developed, offering high purity and yield. The following sections detail the experimental protocol for this synthesis.

Experimental Protocol: Synthesis of Tucidinostat

The synthesis of Tucidinostat is a three-step process starting from commercially available precursors.

Step 1: Synthesis of (E)-3-(pyridin-3-yl)acrylic acid (Intermediate 1)

-

Reaction: A Knoevenagel condensation of nicotinaldehyde and malonic acid.

-

Reagents:

-

Nicotinaldehyde

-

Malonic acid

-

Pyridine (solvent and base)

-

Piperidine (catalyst)

-

-

Procedure:

-

Dissolve nicotinaldehyde and malonic acid in pyridine in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield (E)-3-(pyridin-3-yl)acrylic acid.

-

Step 2: Synthesis of (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid (Intermediate 2)

-

Reaction: Amide coupling of Intermediate 1 with 4-(aminomethyl)benzoic acid.

-

Reagents:

-

(E)-3-(pyridin-3-yl)acrylic acid (Intermediate 1)

-

4-(aminomethyl)benzoic acid

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (coupling agent)

-

DIPEA (N,N-Diisopropylethylamine) (base)

-

DMF (N,N-Dimethylformamide) (solvent)

-

-

Procedure:

-

Dissolve (E)-3-(pyridin-3-yl)acrylic acid and HBTU in DMF.

-

Add DIPEA to the mixture and stir for a few minutes to activate the carboxylic acid.

-

Add 4-(aminomethyl)benzoic acid to the reaction mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, pour the mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid.

-

Step 3: Synthesis of Tucidinostat (N-(2-amino-4-fluorophenyl)-4-(((E)-3-(pyridin-3-yl)acrylamido)methyl)benzamide)

-

Reaction: Amide coupling of Intermediate 2 with 4-fluorobenzene-1,2-diamine.

-

Reagents:

-

(E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid (Intermediate 2)

-

4-fluorobenzene-1,2-diamine

-

HBTU (coupling agent)

-

DIPEA (base)

-

DMF (solvent)

-

-

Procedure:

-

Dissolve (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid and HBTU in DMF.

-

Add DIPEA and stir to activate the carboxylic acid.

-

Add 4-fluorobenzene-1,2-diamine to the mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Tucidinostat of high purity.

-

Data Presentation: Synthesis of Tucidinostat

| Step | Product | Starting Materials | Key Reagents | Yield | Purity |

| 1 | (E)-3-(pyridin-3-yl)acrylic acid | Nicotinaldehyde, Malonic acid | Pyridine, Piperidine | High | >95% |

| 2 | (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid | (E)-3-(pyridin-3-yl)acrylic acid, 4-(aminomethyl)benzoic acid | HBTU, DIPEA | High | >95% |

| 3 | Tucidinostat | (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid, 4-fluorobenzene-1,2-diamine | HBTU, DIPEA | 57.6% | 99.76% (by HPLC) |

Isotopic Labeling: Synthesis of this compound

The synthesis of this compound (C₂₂H₁₅D₄FN₄O₂) involves the incorporation of four deuterium atoms into the Tucidinostat molecule. Based on common labeling strategies and the stability of C-D bonds, a plausible approach is the deuteration of the aromatic ring of the 4-aminobenzoic acid moiety.

Proposed Isotopic Labeling Strategy

The proposed method involves the synthesis of a deuterated intermediate, 4-(aminomethyl)benzoic acid-d4, which is then used in the main synthetic pathway.

Step 1: Synthesis of 4-nitrobenzoic acid-d4

-

Reaction: Oxidation of 4-nitrotoluene-d7.

-

Reagents:

-

4-nitrotoluene-d7 (commercially available or synthesized from toluene-d8)

-

Potassium permanganate (KMnO₄)

-

Water

-

-

Procedure:

-

Reflux 4-nitrotoluene-d7 with an aqueous solution of potassium permanganate.

-

After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate 4-nitrobenzoic acid-d4.

-

Filter, wash with cold water, and dry the product.

-

Step 2: Synthesis of 4-aminobenzoic acid-d4

-

Reaction: Reduction of the nitro group of 4-nitrobenzoic acid-d4.

-

Reagents:

-

4-nitrobenzoic acid-d4

-

Palladium on carbon (Pd/C) (catalyst)

-

Ammonium formate

-

Methanol (solvent)

-

-

Procedure:

-

Dissolve 4-nitrobenzoic acid-d4 in methanol.

-

Add Pd/C and ammonium formate.

-

Stir the mixture at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, filter the catalyst and evaporate the solvent to obtain 4-aminobenzoic acid-d4.

-

Step 3: Synthesis of 4-(aminomethyl)benzoic acid-d4

Step 4 & 5: Incorporation into Tucidinostat Synthesis

-

Utilize 4-(aminomethyl)benzoic acid-d4 in Step 2 of the Tucidinostat synthesis protocol described in section 2.1. This will yield the deuterated intermediate, (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid-d4.

-

Proceed with Step 3 of the Tucidinostat synthesis, using the deuterated intermediate to produce the final product, this compound.

Data Presentation: Synthesis of this compound (Projected)

| Step | Product | Key Deuterated Reagent | Expected Isotopic Purity |

| 4 | (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid-d4 | 4-(aminomethyl)benzoic acid-d4 | >98% |

| 5 | This compound | (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid-d4 | >98% |

Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and isotopic purity. In the ¹H NMR spectrum, the signals corresponding to the protons on the deuterated benzene ring should be absent or significantly reduced. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (C₂₂H₁₅D₄FN₄O₂).

Mechanism of Action and Signaling Pathways

Tucidinostat exerts its anticancer effects through multiple mechanisms, primarily by inhibiting HDAC enzymes and modulating key signaling pathways.

HDAC Inhibition

As a class I and IIb HDAC inhibitor, Tucidinostat increases the acetylation of lysine residues on histone tails. This neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA. The resulting relaxed chromatin structure allows for the transcription of tumor suppressor genes that are often silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.

Modulation of Signaling Pathways

Tucidinostat has been reported to inhibit the PI3K/Akt and MAPK/Ras signaling pathways, both of which are crucial for cell proliferation and survival.[3][4] Additionally, as an HDAC inhibitor, it can influence the NF-κB signaling pathway, which plays a complex role in inflammation and cancer.

PI3K/Akt Pathway: This pathway is often hyperactivated in cancer, promoting cell growth and survival. By inhibiting this pathway, Tucidinostat can suppress tumor progression.

MAPK/Ras Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival. Its inhibition by Tucidinostat contributes to the drug's anti-proliferative effects.

NF-κB Pathway: The effect of HDAC inhibitors on the NF-κB pathway can be context-dependent. Inhibition of HDACs can lead to the acetylation of NF-κB subunits, which can either promote or inhibit NF-κB activity. This modulation can impact inflammatory responses and cell survival.

Visualizations

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the key signaling pathways affected by Tucidinostat.

Experimental Workflow

Caption: Synthetic workflow for Tucidinostat.

Signaling Pathways

Caption: Key signaling pathways modulated by Tucidinostat.

Conclusion

This technical guide provides a detailed framework for the synthesis of Tucidinostat and its deuterated analogue, this compound. The optimized synthesis protocol for Tucidinostat offers a reliable method for obtaining this potent HDAC inhibitor in high purity. While the specific deuteration method for this compound is not publicly documented, this guide presents a scientifically plausible strategy for its synthesis via a deuterated intermediate. The provided diagrams of the synthetic workflow and key signaling pathways offer a clear visual representation of the chemical and biological aspects of Tucidinostat. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and oncology. Further research into the specific labeling procedure for this compound would be beneficial for the scientific community.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. immunomart.com [immunomart.com]

- 3. Blockade of Histone Deacetylase Inhibitor-Induced RelA/p65 Acetylation and NF-κB Activation Potentiates Apoptosis in Leukemia Cells through a Process Mediated by Oxidative Damage, XIAP Downregulation, and c-Jun N-Terminal Kinase 1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Chidamide-d4) | Isotope-Labeled Compound | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Tucidinostat-d4

This technical guide provides a comprehensive overview of the known chemical and physical properties of Tucidinostat-d4, a deuterated analog of the potent histone deacetylase (HDAC) inhibitor, Tucidinostat. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is the deuterium-labeled version of Tucidinostat (also known as Chidamide).[1][2][3] Tucidinostat is an orally bioavailable, benzamide-type inhibitor of Class I (HDAC1, HDAC2, HDAC3) and Class IIb (HDAC10) histone deacetylases.[2][4] The introduction of deuterium atoms can offer advantages in drug development, such as improving metabolic stability and pharmacokinetic profiles. This guide summarizes the available data on the chemical and physical characteristics of this compound, provides a general framework for its experimental characterization, and illustrates its mechanism of action.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not readily found in the public domain.[5]

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-(2-amino-4-fluorophenyl)-4-[[[N-(pyridin-3-yl)acryloyl-d4]amino]methyl]benzamide | N/A (inferred) |

| Molecular Formula | C22H15D4FN4O2 | [1] |

| Molecular Weight | 394.43 g/mol | [1] |

| Canonical SMILES | C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | [6] |

| CAS Number | Not explicitly found for d4 version | N/A |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Solid | [5] |

| Appearance | White to off-white solid (presumed) | N/A |

| Melting Point | No data available | [5] |

| Boiling Point | No data available | [5] |

| Solubility | Soluble in DMSO | [7] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Biological Activity

Tucidinostat, the non-deuterated parent compound, is a potent inhibitor of specific histone deacetylase enzymes. The IC50 values for Tucidinostat are provided below as a reference for the biological activity of this compound.

Table 3: Inhibitory Activity of Tucidinostat (Non-deuterated)

| Target | IC50 (nM) |

| HDAC1 | 95 |

| HDAC2 | 160 |

| HDAC3 | 67 |

| HDAC10 | 78 |

The mechanism of action involves the inhibition of HDACs, leading to the hyperacetylation of histones and other proteins. This, in turn, can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[8]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and characterization of this compound are not publicly available, this section provides a general framework based on the synthesis of Tucidinostat and standard analytical techniques.

Proposed Synthesis

The synthesis of this compound would likely follow a similar route to that of Tucidinostat, with the introduction of deuterium atoms at a suitable step. A plausible approach would involve the use of a deuterated starting material or a deuteration agent during the synthesis. The synthesis of the non-deuterated analog, Chidamide, has been described and optimized, involving a key intermediate, (E)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzoic acid.[9] A potential deuteration strategy could involve using deuterated reagents in the Knoevenagel condensation step to introduce deuterium into the acrylamide moiety.

Characterization Workflow

A standard workflow for the characterization of a synthesized small molecule like this compound would involve purification followed by structural confirmation and purity analysis.

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To purify the compound and assess its purity.

-

General Protocol: A reversed-phase C18 column is typically used with a gradient elution system, for example, using water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid. Detection is commonly performed using a UV detector at a wavelength where the compound has maximum absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and determine the extent and location of deuterium incorporation.

-

General Protocol: ¹H, ¹³C, and ²H NMR spectra would be acquired in a suitable deuterated solvent (e.g., DMSO-d6). The absence or reduced intensity of signals in the ¹H NMR spectrum at specific positions, coupled with the appearance of corresponding signals in the ²H NMR spectrum, would confirm successful deuteration.

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the final compound.

-

General Protocol: Electrospray ionization (ESI) mass spectrometry is a common technique for this type of molecule. The analysis would be performed in positive ion mode to observe the [M+H]⁺ ion, which should correspond to the calculated mass of this compound plus a proton.

Conclusion

This compound is a valuable tool for research in cancer biology and drug metabolism. While a complete dataset of its physical properties and detailed synthetic protocols are not widely available, this guide provides a summary of the existing knowledge and a framework for its experimental handling and characterization. As research with this compound progresses, more detailed information is expected to become available.

References

- 1. Tucidinostat | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tucidinostat D4|CAS 0|DC Chemicals [dcchemicals.com]

- 3. immunomart.com [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tucidinostat D4|MSDS [dcchemicals.com]

- 6. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (Chidamide-d4; HBI-8000-d4; CS 055-d4) | HDAC | | Invivochem [invivochem.cn]

- 8. HPLC, NMR and MALDI-TOF MS Analysis of Condensed Tannins from Lithocarpus glaber Leaves with Potent Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Tucidinostat-d4 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Tucidinostat-d4

For researchers, scientists, and drug development professionals, understanding the stability and appropriate storage conditions of deuterated compounds like this compound is critical for ensuring experimental accuracy and the integrity of results. This guide provides a comprehensive overview of the stability profile, recommended storage, and handling of this compound, along with its mechanism of action.

Chemical and Physical Properties

This compound is the deuterated form of Tucidinostat (also known as Chidamide), a potent and orally bioavailable inhibitor of histone deacetylase (HDAC) enzymes.[1][2][3] Specifically, it targets class I HDACs (1, 2, and 3) and class IIb HDAC10.[2][4] The introduction of deuterium can offer advantages in certain research applications, such as altering metabolic pathways or serving as an internal standard in pharmacokinetic studies.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C22H15D4FN4O2 |

| Molecular Weight | 394.43 g/mol |

| Synonyms | Chidamide-d4 |

| CAS Number | Not consistently available across sources |

Stability and Storage Conditions

Proper storage is paramount to maintaining the chemical integrity of this compound. The compound is generally stable under the recommended storage conditions.[5]

Table 2: Recommended Storage Conditions for this compound

| Form | Temperature | Duration |

| Powder | -20°C | 3 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Source:[6]

It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[5]

Incompatible Materials

To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.[5]

Hazardous Decomposition

Under fire conditions, this compound may decompose and emit toxic fumes.[5]

Mechanism of Action and Signaling Pathways

Tucidinostat functions as a histone deacetylase (HDAC) inhibitor.[7][8][9][10] HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, particularly isoenzymes 1, 2, 3, and 10, Tucidinostat leads to an increase in the acetylation levels of histone proteins.[4][7][8][9][10] This results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes.

Furthermore, Tucidinostat has been shown to inhibit the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways.[7][8][9][10] The culmination of these actions can result in cell cycle arrest and the induction of apoptosis in tumor cells.[7][8][9][10]

References

- 1. Tucidinostat D4 Datasheet DC Chemicals [dcchemicals.com]

- 2. Tucidinostat D4|CAS 0|DC Chemicals [dcchemicals.com]

- 3. immunomart.com [immunomart.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Tucidinostat D4|MSDS [dcchemicals.com]

- 6. This compound (Chidamide-d4) | Isotope-Labeled Compound | MCE [medchemexpress.cn]

- 7. tucidinostat - My Cancer Genome [mycancergenome.org]

- 8. Tucidinostat | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tucidinostat [drugcentral.org]

- 10. Facebook [cancer.gov]

The Role of Tucidinostat in Epigenetic Modification Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tucidinostat, also known as Chidamide, is an orally bioavailable, subtype-selective histone deacetylase (HDAC) inhibitor with significant therapeutic potential in oncology. By selectively targeting Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10, Tucidinostat modulates the epigenome, leading to the re-expression of tumor suppressor genes and the induction of anti-tumor responses. This technical guide provides an in-depth overview of Tucidinostat's mechanism of action, its application in epigenetic research, and detailed methodologies for its study. Quantitative data from key clinical trials are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role in cancer therapy and epigenetic modification studies.

Core Mechanism of Action: Epigenetic Modulation

Tucidinostat exerts its anti-tumor effects primarily through the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting specific HDAC isoforms, Tucidinostat promotes histone hyperacetylation, resulting in a more open chromatin conformation that allows for the transcription of previously silenced genes, including those involved in cell cycle arrest, apoptosis, and immune surveillance.

Signaling Pathways Modulated by Tucidinostat

Tucidinostat's influence extends beyond histone modifications, impacting key oncogenic signaling pathways. Notably, it has been shown to inhibit the expression of kinases in the PI3K/Akt and MAPK/Ras signaling pathways, which are frequently dysregulated in cancer and contribute to cell proliferation and survival. Furthermore, Tucidinostat has demonstrated immunomodulatory properties by influencing the tumor microenvironment. This includes enhancing the activity of immune cells such as CD8+ T cells and modulating cytokine production, partly through the NF-κB signaling pathway.

Quantitative Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Target | IC50 (nM) | Assay System |

| HDAC1 | 95 | Recombinant Human HDAC1 |

| HDAC2 | 160 | Recombinant Human HDAC2 |

| HDAC3 | 67 | Recombinant Human HDAC3 |

| HDAC10 | 78 | Recombinant Human HDAC10 |

Table 1: Tucidinostat IC50 values for specific HDAC isoforms.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time |

| EBC1 | Non-Small Cell Lung Cancer | 2.9 | SRB Assay | 72 hrs |

| HCT116 | Colorectal Carcinoma | 7.8 | SRB Assay | 72 hrs |

Table 2: Antiproliferative activity of Tucidinostat in human cancer cell lines.

Clinical Efficacy: Key Clinical Trial Data

Tucidinostat has been evaluated in numerous clinical trials, demonstrating its efficacy both as a monotherapy and in combination with other agents.

| Trial Identifier | Indication | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| NCT02953652 | Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) | Tucidinostat (40 mg, twice weekly) | 46% | 5.6 months |

| Chinese Phase II | R/R PTCL | Tucidinostat (30 mg, twice weekly) | 28% | 2.1 months |

| ACE Trial (NCT02482753) | HR+, HER2- Advanced Breast Cancer | Tucidinostat (30 mg, twice weekly) + Exemestane | 18% | 7.4 months |

| ACE Trial (Placebo) | HR+, HER2- Advanced Breast Cancer | Placebo + Exemestane | 9% | 3.8 months |

| Neoadjuvant (ChiCTR2100046678) | HR+, HER2- Early Breast Cancer | Tucidinostat (30 mg, twice weekly) + Exemestane | 40% | Not Reported |

| NCT04562311 | Locally Advanced or Metastatic Urothelial Carcinoma | Tucidinostat (30 mg, twice weekly) + Tislelizumab | 41.7% | 4.6 months |

Table 3: Summary of Tucidinostat clinical trial efficacy data.

Clinical Safety: Common Adverse Events

| Trial Identifier | Indication | Grade ≥3 Adverse Events (Incidence ≥20%) |

| NCT02953652 | R/R PTCL | Thrombocytopenia (51%), Neutropenia (36%), Lymphopenia (22%), Leukopenia (20%) |

| ACE Trial (NCT02482753) | HR+, HER2- Advanced Breast Cancer | Neutropenia (51%), Thrombocytopenia (27%), Leucopenia (19%) |

Table 4: Common Grade 3 or higher adverse events observed in Tucidinostat clinical trials.

Experimental Protocols

Western Blot for Histone Acetylation

This protocol is a representative method for assessing changes in global histone H3 and H4 acetylation levels in cells treated with Tucidinostat.

1. Cell Lysis and Histone Extraction:

-

Treat cells with desired concentrations of Tucidinostat or vehicle control for a specified time.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Extract histones using an acid extraction method (e.g., with 0.2 M HCl or H2SO4) or a commercial kit.

-

Quantify protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer:

-

Prepare protein samples by diluting in Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (typically 10-20 µg) onto a high-percentage (e.g., 15% or 4-20% gradient) polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins like histones).

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated-Histone H3 (Ac-H3) and acetylated-Histone H4 (Ac-H4) overnight at 4°C with gentle agitation. A loading control antibody (e.g., total Histone H3 or β-actin) should be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (e.g., MTT or CCK-8)

This protocol outlines a general procedure to assess the effect of Tucidinostat on the proliferation and viability of cancer cells.

1. Cell Seeding:

-

Plate cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

2. Drug Treatment:

-

Prepare serial dilutions of Tucidinostat in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Tucidinostat. Include a vehicle-only control.

3. Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

4. Viability Assessment:

-

For an MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or another suitable solvent.

-

For a CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of Tucidinostat in a mouse model.

1. Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. Drug Administration:

-

Prepare Tucidinostat for oral administration (e.g., in a suitable vehicle like 0.5% carboxymethylcellulose).

-

Administer Tucidinostat orally at the desired dose and schedule (e.g., daily or twice weekly). The control group receives the vehicle only.

4. Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health and behavior of the mice.

-

Euthanize the mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.

-

Excise the tumors for further analysis (e.g., histology, Western blotting).

5. Data Analysis:

-

Plot tumor growth curves for each group.

-

Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Perform statistical analysis to determine the significance of the observed effects.

Signaling Pathway Diagrams

Tucidinostat's Impact on the PI3K/Akt Pathway

Tucidinostat can indirectly inhibit the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation, by altering the expression of key kinase components.

Tucidinostat's Role in Immune Modulation via NF-κB

Tucidinostat can modulate the NF-κB pathway, which plays a crucial role in inflammation and immunity. This can lead to an enhanced anti-tumor immune response.

Conclusion

Tucidinostat is a potent, orally available HDAC inhibitor with a well-defined mechanism of action centered on epigenetic modulation. Its ability to selectively inhibit key HDAC isoforms leads to the reactivation of silenced tumor suppressor genes and the inhibition of critical oncogenic signaling pathways. The extensive preclinical and clinical data underscore its therapeutic value in various malignancies. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of Tucidinostat in the field of oncology and beyond.

Preclinical In Vitro Efficacy of Tucidinostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucidinostat, also known as Chidamide, is an orally bioavailable, novel benzamide-type histone deacetylase (HDAC) inhibitor with a subtype-selective profile.[1][2] It has demonstrated significant therapeutic potential in both hematological malignancies and solid tumors.[1][3] This technical guide provides an in-depth overview of the preclinical in vitro studies that have elucidated the mechanisms of action and therapeutic efficacy of Tucidinostat, offering a valuable resource for researchers in oncology and drug development.

Tucidinostat selectively inhibits Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10 at low nanomolar concentrations.[4][5] This inhibition leads to the accumulation of acetylated histones and non-histone proteins, which in turn modulates gene expression, resulting in a wide array of anti-cancer effects including cell cycle arrest, induction of apoptosis, and modulation of the immune system.[1][6][7]

Mechanism of Action

Tucidinostat exerts its anti-tumor effects by inhibiting specific histone deacetylases. This leads to an increase in the acetylation of histone proteins, resulting in a more open chromatin structure that allows for the transcription of various tumor suppressor genes.[6][7] Additionally, Tucidinostat influences the acetylation status and function of numerous non-histone proteins involved in critical cellular processes.[1]

The primary targets of Tucidinostat are HDAC1, HDAC2, HDAC3, and HDAC10.[4][5][8] By inhibiting these enzymes, Tucidinostat triggers a cascade of downstream events that collectively contribute to its anti-neoplastic activity. These effects include the induction of apoptosis, cell cycle arrest, oxidative stress, and autophagy.[1][9]

Caption: Core mechanism of Tucidinostat action.

Quantitative Data Summary: In Vitro Potency

Tucidinostat has demonstrated potent inhibitory activity against its target HDACs and has shown varying levels of cytotoxicity against a wide range of human cancer cell lines.

Table 1: Tucidinostat IC50 Values for HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 95 | [4][5] |

| HDAC2 | 160 | [4][5] |

| HDAC3 | 67 | [4][5] |

| HDAC10 | 78 | [4][5] |

Table 2: Tucidinostat Antiproliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Incubation Time | Reference |

| EBC1 | Non-Small Cell Lung Cancer | 2.9 | SRB | 72 hrs | [4] |

| HCT116 | Colorectal Carcinoma | 7.8 | SRB | 72 hrs | [4] |

| 4T1 | Breast Cancer | ~5-7.5 | Not Specified | Not Specified | [10] |

| LLC | Lung Cancer | ~5-7.5 | Not Specified | Not Specified | [10] |

| CT26 | Colorectal Cancer | ~5-7.5 | Not Specified | Not Specified | [10] |

| HH | Cutaneous T-cell Lymphoma | ~1 | Not Specified | Not Specified | [11] |

Key In Vitro Studies and Cellular Effects

Preclinical in vitro studies have been instrumental in characterizing the diverse anti-cancer effects of Tucidinostat.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of Tucidinostat treatment in cancer cells is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[12][13] For instance, in Adult T-cell Leukemia/Lymphoma (ATLL) derived cell lines and primary patient cells, Tucidinostat was shown to induce apoptosis.[6] The mechanism often involves the upregulation of tumor suppressor genes like p21, which leads to cell cycle arrest, typically at the G1 phase.[1][7] In combination studies with Brentuximab vedotin in HH T-cell lymphoma cells, a 1 µM concentration of Tucidinostat alone increased DNA fragmentation by up to 3.53-fold and caspase 3/7 activities by 1.41-fold compared to the control.[11]

Modulation of Key Signaling Pathways

Tucidinostat has been shown to modulate several critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt and MAPK/Ras Pathways: In colon cancer cells, Tucidinostat's anticancer effects were demonstrated through the inhibition of the Phosphoinositide 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Ras signaling pathways.[1][14]

-

JAK2/STAT3 Pathway: In models of Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), Tucidinostat potently inhibited tumorigenesis by suppressing the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade.[1]

-

NF-κB Signaling: In murine solid tumor models, Tucidinostat was found to increase the activity of the C-C motif chemokine ligand 5 (CCL5) via the activation of the NF-κB signaling pathway, which is crucial for the recruitment of CD8+ T cells into the tumor microenvironment.[10][15]

Caption: Key signaling pathways affected by Tucidinostat.

Immunomodulatory Effects

Recent in vitro studies have highlighted the ability of Tucidinostat to modulate the tumor immune microenvironment. It has been shown to enhance the M1 polarization of macrophages, characterized by increased mRNA expression of iNOS and CD86 in Raw 264.7 cells and bone marrow-derived macrophages (BMDMs) at concentrations between 2.5 and 7.5 µM.[10][16] This shift towards an anti-tumor M1 phenotype is a crucial aspect of its synergy with immune checkpoint inhibitors.[10]

Combination Studies

Tucidinostat demonstrates significant synergistic effects when combined with other anti-cancer agents in vitro.

-

With Chemotherapy: Tucidinostat synergistically enhances the cell-killing effects of gemcitabine in pancreatic cancer cell lines and cisplatin in non-small cell lung cancer cells.[1]

-

With Targeted Therapy: A synergistic effect has been observed with AURKA inhibitors (Alisertib and VX680) in overcoming Tucidinostat resistance in Diffuse Large B-cell Lymphoma (DLBCL) cells.[1] It also potentiates the anti-myeloma effect of the proteasome inhibitor bortezomib.[1]

-

With Immunotherapy: Tucidinostat has been shown to overcome rituximab-mediated down-regulation of CD20 in DLBCL cell lines, enhancing its therapeutic effect.[1]

Table 3: Summary of In Vitro Combination Studies

| Combination Agent | Cancer Type | Key Finding | Reference |

| Gemcitabine | Pancreatic Cancer | Synergistically enhanced cell death | [1] |

| Cisplatin | Non-Small Cell Lung Cancer | Synergistic cytotoxicity | [1] |

| AURKA Inhibitors | DLBCL | Overcame Tucidinostat resistance | [1] |

| Bortezomib | Multiple Myeloma | Potentiated anti-myeloma effect | [1] |

| Rituximab | DLBCL | Overcame CD20 downregulation | [1] |

| Brentuximab Vedotin | T-cell Lymphoma | Synergistic suppression of proliferation | [11] |

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays commonly used in the evaluation of Tucidinostat. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability/Proliferation Assay (SRB Assay)

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with various concentrations of Tucidinostat (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[4]

-

Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blotting for Protein Expression

-

Cell Lysis: After treatment with Tucidinostat, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, cleaved-caspase 3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Harvest cells after Tucidinostat treatment, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: A typical workflow for in vitro studies of Tucidinostat.

Conclusion

The extensive body of preclinical in vitro research provides a strong foundation for the clinical development of Tucidinostat. These studies have successfully defined its selective HDAC inhibitory profile, characterized its potent anti-proliferative and pro-apoptotic effects across a multitude of cancer types, and elucidated its influence on key oncogenic signaling pathways. Furthermore, in vitro combination studies have consistently pointed towards synergistic relationships with a variety of other anti-cancer agents, paving the way for rational combination therapies. This technical guide summarizes the critical data and methodologies that underscore the promise of Tucidinostat as a versatile and effective agent in the oncology armamentarium.

References

- 1. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Oral histone deacetylase inhibitor tucidinostat (HBI‐8000) in patients with relapsed or refractory adult T‐cell leukemia/lymphoma: Phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]

- 10. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The combination of brentuximab vedotin and chidamide synergistically suppresses the proliferation of T-cell lymphoma cells through the enhancement of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]

- 13. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tucidinostat - My Cancer Genome [mycancergenome.org]

- 15. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Vivo Applications of Tucidinostat: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tucidinostat (also known as Chidamide or HBI-8000) is an orally bioavailable, subtype-selective histone deacetylase (HDAC) inhibitor targeting HDAC1, 2, 3 (Class I), and 10 (Class IIb).[1][2] Its epigenetic modulating activity has demonstrated significant therapeutic potential in various preclinical animal models, particularly in oncology and, to a lesser extent, in neurological disorders. This technical guide provides an in-depth overview of the in vivo applications of Tucidinostat, focusing on experimental protocols, quantitative outcomes, and the underlying signaling pathways. The information is intended to equip researchers with the necessary details to design and execute their own in vivo studies.

Introduction to Tucidinostat's In Vivo Mechanism of Action

Tucidinostat exerts its anti-tumor effects through multiple mechanisms. By inhibiting HDACs, it leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[3] This epigenetic reprogramming can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[4] Furthermore, Tucidinostat has been shown to modulate the tumor microenvironment by enhancing anti-tumor immunity.[5] This includes promoting the infiltration and activation of cytotoxic T lymphocytes, inducing the M1 polarization of macrophages, and increasing the expression of genes involved in natural killer (NK) cell function.[1][5] In the context of neurological disorders, HDAC inhibitors are being explored for their potential to restore transcriptional balance, improve neuronal function, and reduce neuroinflammation.

In Vivo Applications in Oncology

Tucidinostat has been extensively studied in a variety of solid and hematological tumor models, both as a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors.

Solid Tumor Models

Preclinical studies have demonstrated Tucidinostat's efficacy in inhibiting tumor growth and improving survival in various solid tumor xenograft and syngeneic models.

Table 1: Efficacy of Tucidinostat in Solid Tumor Animal Models

| Cancer Type | Animal Model | Cell Line | Tucidinostat Dose & Regimen | Combination Agent | Key Quantitative Outcomes | Reference(s) |

| Colorectal Cancer | BALB/c nude mice (xenograft) | HCT-8 | 12.5-50 mg/kg, oral gavage, daily | N/A | Dose-dependent tumor growth inhibition. | [1][2] |

| Colorectal Cancer | BALB/c mice (syngeneic) | CT26 | 25 mg/kg, oral gavage, daily | anti-PD-L1 antibody (200 µg, i.p., every 3 days) | Significant tumor growth delay and increased survival with combination therapy. | [5] |

| Lung Carcinoma | BALB/c nude mice (xenograft) | A549 | 12.5-50 mg/kg, oral gavage, daily | N/A | Dose-dependent reduction in tumor size. | [1] |

| Lung Cancer | C57BL/6 mice (syngeneic) | LLC | 25 mg/kg, oral gavage, daily | anti-PD-L1 antibody (200 µg, i.p., every 3 days) | Enhanced tumor growth inhibition with combination therapy. | [5] |

| Breast Carcinoma | BALB/c nude mice (xenograft) | MCF-7 | 12.5-50 mg/kg, oral gavage, daily | N/A | Dose-dependent reduction in tumor size. | [1] |

| Breast Cancer | BALB/c mice (syngeneic) | 4T1 | 25 mg/kg, oral gavage, daily | anti-PD-L1 antibody (200 µg, i.p., every 3 days) | Improved tumor growth control with combination therapy. | [5] |

| Liver Carcinoma | BALB/c nude mice (xenograft) | BEL-7402 | 12.5-50 mg/kg, oral gavage, daily | N/A | Dose-dependent reduction in tumor size. | [1] |

Hematological Malignancy Models

Tucidinostat has shown notable activity in preclinical models of hematological cancers, which has translated to its clinical approval for certain types of lymphomas.

Table 2: Efficacy of Tucidinostat in Hematological Malignancy Animal Models

| Cancer Type | Animal Model | Cell Line/Model | Tucidinostat Dose & Regimen | Combination Agent | Key Quantitative Outcomes | Reference(s) |

| Peripheral T-cell Lymphoma (PTCL) | N/A | Preclinical studies mentioned in clinical reviews | N/A | N/A | Supported clinical trials leading to approval. | [4][6] |

| Multiple Myeloma | N/A | In vivo models mentioned in reviews | N/A | Bortezomib | Suppressed tumor-induced bone loss and potentiated anti-myeloma effect of bortezomib. | [4] |

In Vivo Applications in Neurological Disorders

The application of Tucidinostat in animal models of neurological disorders is an emerging area of research. While specific data for Tucidinostat is limited, studies on other HDAC inhibitors provide a rationale for its investigation in these conditions.

Table 3: Efficacy of HDACi in Neurological Disorder Animal Models (Tucidinostat data pending)

| Disease Model | Animal Model | Key Quantitative Outcomes with other HDACi | Potential Endpoints for Tucidinostat Studies | Reference(s) |

| Huntington's Disease | R6/2 mice | Improved motor function and coordination. | Assessment of motor deficits (e.g., RotaRod test), and neuropathology. | [7] |

| Alzheimer's Disease | APP/PS1 mice | Restoration of learning and memory functions. | Cognitive behavioral tests (e.g., Morris water maze), and analysis of amyloid plaques and neuroinflammation markers. | [8][9] |

Detailed Experimental Protocols

Syngeneic Tumor Model Protocol (adapted from CT26, LLC, and 4T1 models)

-

Cell Culture: Culture murine cancer cell lines (e.g., CT26, LLC, 4T1) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice, depending on the cell line's origin.

-

Tumor Cell Inoculation: Harvest cancer cells and resuspend in sterile phosphate-buffered saline (PBS). Subcutaneously inject 5 x 10^5 cells in a volume of 100 µL into the right flank of each mouse.[5]

-

Tumor Growth Monitoring: Palpate for tumors starting 5-7 days post-inoculation. Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: V = (length × width²) / 2.

-

Treatment Administration:

-

Tucidinostat: Prepare a suspension of Tucidinostat in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na). Administer daily via oral gavage at a dose of 25 mg/kg.[5]

-

Combination Therapy (e.g., anti-PD-L1): Administer anti-mouse PD-L1 antibody intraperitoneally at a dose of 200 µg per mouse every 3 days.[5]

-

Control Groups: Include vehicle control and single-agent treatment groups.

-

-

Efficacy Evaluation:

-

Tumor Growth Inhibition: Continue treatment and tumor measurements until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³).

-

Survival Analysis: Monitor a separate cohort of animals for survival. Euthanize animals when they meet predefined humane endpoints.

-

-

Pharmacodynamic and Mechanistic Studies:

-

Tissue Harvesting: At the end of the study, euthanize mice and harvest tumors, spleens, and other relevant tissues.

-

Immunohistochemistry (IHC): Fix tissues in formalin and embed in paraffin. Perform IHC staining for biomarkers of interest, such as PD-L1, CD8, and F4/80 (for macrophages).

-

Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to analyze immune cell populations (e.g., CD4+ T cells, CD8+ T cells, macrophages).

-

Western Blot: Lyse tumor tissue to extract proteins and perform western blot analysis for proteins in relevant signaling pathways (e.g., p-Akt, p-ERK).

-

Xenograft Tumor Model Protocol (General)

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-8, A549, MCF-7) in appropriate media.

-

Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-SCID mice, to prevent rejection of human cells.

-

Tumor Cell Inoculation: Subcutaneously inject 1-5 x 10^6 cells, often in a mixture with Matrigel, into the flank of each mouse.

-

Tumor Growth Monitoring and Treatment: Follow steps 4 and 5 from the syngeneic model protocol. Dosing for Tucidinostat in xenograft models has been reported in the range of 12.5-50 mg/kg daily via oral gavage.[1]

-

Efficacy Evaluation: Follow step 6 from the syngeneic model protocol.

Neurological Disease Model Protocol (Conceptual for Tucidinostat)

-

Animal Model: Utilize a relevant transgenic mouse model, such as the R6/2 model for Huntington's disease or an APP/PS1 model for Alzheimer's disease.

-

Treatment Administration: Administer Tucidinostat via oral gavage or formulated in the drinking water or chow. Dosing will need to be optimized for chronic administration and brain penetration.

-

Behavioral Testing:

-

Neuropathological and Molecular Analysis:

-

Tissue Processing: At the study endpoint, perfuse the animals and collect brain tissue.

-

Histology: Perform immunohistochemical staining for disease-specific markers (e.g., mutant huntingtin aggregates, amyloid-beta plaques) and neuroinflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Biochemical Analysis: Analyze brain tissue lysates for changes in protein acetylation, and levels of key proteins in neurodegenerative pathways.

-

Signaling Pathways Modulated by Tucidinostat In Vivo

Tucidinostat's in vivo efficacy is underpinned by its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and immune response.

PI3K/Akt and MAPK/Ras Pathways

In some solid tumors, such as colon cancer, the anti-tumor effects of Tucidinostat have been linked to the inhibition of the PI3K/Akt and MAPK/Ras signaling pathways.[4] These pathways are critical for cell growth, proliferation, and survival.

NF-κB Signaling Pathway in Immune Modulation

Tucidinostat has been shown to modulate the tumor microenvironment by influencing cytokine and chemokine expression. This can be mediated, in part, through the activation of the NF-κB signaling pathway, leading to increased expression of T-cell attracting chemokines like CCL5.[5]

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for evaluating Tucidinostat in a syngeneic mouse model.

Conclusion

Tucidinostat has demonstrated robust anti-tumor activity in a wide range of preclinical animal models, both as a monotherapy and in combination with other cancer therapies. Its ability to modulate the tumor microenvironment and enhance anti-tumor immunity is a key aspect of its mechanism of action. Further preclinical research is warranted to explore its full potential in other indications, including neurological disorders, and to identify optimal combination strategies and predictive biomarkers. The protocols and data presented in this guide serve as a valuable resource for researchers embarking on in vivo studies with Tucidinostat.

References

- 1. Table 4, Example of Tumor Volume and Animal Body Weight Data - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]

- 7. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]

- 8. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tucidinostat: A Technical Guide to a Selective Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tucidinostat, also known as Chidamide (CS055/HBI-8000), is an orally bioavailable, novel benzamide-class histone deacetylase (HDAC) inhibitor.[1][2] It exhibits subtype selectivity, potently inhibiting Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10.[3][4][5] This selective inhibition leads to the accumulation of acetylated histones, altering chromatin structure and modulating the expression of various genes involved in critical cellular processes like cell cycle progression, differentiation, and apoptosis.[3][6] Dysregulation of HDACs is a common feature in many cancers, making them a key therapeutic target.[3][5] Tucidinostat has gained regulatory approval in China and Japan for the treatment of relapsed or refractory (R/R) peripheral T-cell lymphoma (PTCL) and advanced breast cancer, and R/R adult T-cell leukemia-lymphoma (ATLL).[3][4] Its manageable toxicity profile and notable synergistic effects with other therapies, particularly immunotherapy, distinguish it from other HDAC inhibitors.[3][4]

Data Presentation: Inhibitory Activity

Tucidinostat's potency against specific HDAC isoforms has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its low nanomolar inhibition of target HDACs.

| Target Isoform | IC50 (nM) | IC50 (µM) |

| HDAC1 | 95 | 0.095 |

| HDAC2 | 160 | 0.160 |

| HDAC3 | 67 | 0.067 |

| HDAC10 | 78 | 0.078 |

(Data sourced from multiple consistent reports)[7][8][9][10]

Mechanism of Action and Signaling Pathways

The primary mechanism of Tucidinostat involves the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone and non-histone proteins.[6][11] This epigenetic modification results in a more open chromatin structure, facilitating the transcription of tumor suppressor genes. Beyond this general mechanism, Tucidinostat influences several key signaling pathways implicated in cancer.

Upon administration, tucidinostat binds to and inhibits HDACs, leading to increased acetylation of histone proteins.[6] This action can result in cell cycle arrest and the induction of apoptosis in tumor cells.[6][12] Specifically, Tucidinostat has been shown to inhibit the expression of kinases within the PI3K/Akt/mTOR and MAPK/Ras signaling pathways, both of which are crucial for cell proliferation and survival.[6][11][12] By downregulating these pathways, Tucidinostat effectively curbs tumor cell growth.

Furthermore, Tucidinostat plays a significant role in modulating the tumor microenvironment (TME), which is critical for immune evasion.[13] It has been shown to increase the infiltration of CD8+ T cells into tumors, partly by enhancing the activity of C-C motif chemokine ligand 5 (CCL5) through NF-κB signaling.[14] Tucidinostat also promotes the polarization of macrophages to the anti-tumor M1 phenotype.[13][14] A key aspect of its immunomodulatory effect is its influence on the PD-1/PD-L1 immune checkpoint.[3] HDAC2-dependent regulation of programmed death-ligand 1 (PD-L1) has been identified, and Tucidinostat can modulate PD-L1 expression, thereby enhancing the efficacy of anti-PD-1/PD-L1 immunotherapies.[3][13]

References

- 1. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results | Haematologica [haematologica.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Frontiers | Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment [frontiersin.org]

- 4. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tucidinostat | C22H19FN4O2 | CID 12136798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. glpbio.com [glpbio.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. tucidinostat - My Cancer Genome [mycancergenome.org]

- 12. tucidinostat [drugcentral.org]

- 13. Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: Antitumor Activity of Tucidinostat in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction